Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
Overview
Description
“Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C15H21NO3. It is used as a reactant for the synthesis of orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation and piperidine derivatives .
Synthesis Analysis
The synthesis of “Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate” can be achieved from 1-Cbz-4-Piperidone . It is generally used as a building block in the synthesis of various medicinal compounds .Molecular Structure Analysis
The molecule contains a total of 41 bonds. There are 20 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Chemical Reactions Analysis
“Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate” is a reactant for the synthesis of various compounds. It has been used in the synthesis of molecular rods, oxazolidinone-quinolone hybrids and their antibacterial activity, and a cyclic prodrug of RGD peptidomimetic .Physical And Chemical Properties Analysis
The compound has a molecular weight of 263.33 g/mol. It has a refractive index of 1.543 and a density of 1.554 g/mL at 25 °C .Scientific Research Applications
Synthesis of Piperidine Derivatives from Serine :
- Piperidine derivatives, including those related to Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, are synthesized from serine and used as intermediates for making a broad range of amines with substituted piperidine units. These are general routes for optically pure piperidines with alpha nitrogen substituents (Acharya & Clive, 2010).
Synthesis of 1-Benzenemethyl Piperidine-4-Carboxylic Acid :
- A new synthesis method for 1-benzenemethyl piperidine-4-carboxylic acid, which has structural similarities with Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, was developed from N,N bis(2-hydroxyethyl) amine (L. Chun, 2000).
Au(I)-Catalyzed Intramolecular Hydrofunctionalization of Allenes :
- Studies on Au(I)-catalyzed hydroamination of N-allenyl carbamates, which can form piperidine derivatives, show potential applications in the synthesis of compounds structurally related to Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (Zhang et al., 2006).
Microbial Reduction of Piperidine Derivatives :
- Microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate results in ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate, showing the potential of biocatalysis in producing stereospecific compounds related to Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (Guo et al., 2006).
Synthesis of Piperidinedione Derivatives :
- Preparation and reactivity of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives, which are structurally related and used as synthetic intermediates in various applications, including pharmaceuticals (Ibenmoussa et al., 1998).
Synthesis of Radiolabeled Piperidines :
- 1-Benzyl-4-hydroxy[2-14C]piperidine, a labeled compound, was synthesized for use in metabolism studies, demonstrating the importance of piperidine derivatives in pharmacological research (Ren et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-11-8-13-6-9-16(10-7-13)15(18)19-12-14-4-2-1-3-5-14/h1-5,13,17H,6-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXSMTCXQUGEIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20553487 | |
Record name | Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20553487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | |
CAS RN |
115909-91-6 | |
Record name | Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20553487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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